Product packaging for BDC2.5 Mimotope 1040-63(Cat. No.:)

BDC2.5 Mimotope 1040-63

Cat. No.: B12377177
M. Wt: 1343.6 g/mol
InChI Key: IMJVAINTXSCZLY-ITZBPHRDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Autoimmune Disease Research in Model Systems

The investigation of autoimmune diseases, where the body's immune system mistakenly attacks its own tissues, heavily relies on the use of in vivo model systems. jax.orgnumberanalytics.com These models, often involving animals like mice, allow researchers to study the complex interactions of the immune system in a physiologically relevant context that mimics human diseases. jax.orgnumberanalytics.com By using these models, scientists can investigate the immunological drivers of disease progression, test potential therapeutic candidates, and gain insights into the mechanisms of action of various treatments. jax.orgnih.gov Animal models are available for a range of autoimmune conditions, including type 1 diabetes, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. jax.orgwuxibiology.com These models are instrumental in making informed decisions about which potential therapies should proceed to clinical trials. jax.org

Overview of Autoreactive T-cell Clones in Spontaneous Autoimmunity Models

A key feature of many autoimmune diseases is the presence of autoreactive T-cells, which are immune cells that recognize and attack the body's own proteins. the-rheumatologist.org In healthy individuals, most autoreactive T-cells are eliminated or inactivated in the thymus, but some can escape this process and circulate in the body. the-rheumatologist.orgpnas.org In spontaneous autoimmunity models, such as the non-obese diabetic (NOD) mouse for type 1 diabetes, researchers can study how these autoreactive T-cell clones contribute to disease development. jax.orgjci.orgnih.gov

The BDC2.5 T-cell clone is a well-characterized diabetogenic CD4+ T-cell clone isolated from NOD mice. jax.orgjci.orgaai.org These T-cells are specific for an antigen found in the pancreatic islet β-cells and play a central role in the destruction of these insulin-producing cells, leading to diabetes. nih.govaai.org The BDC2.5 T-cell receptor (TCR) has been used to create transgenic mouse models where a large proportion of the T-cells are autoreactive, providing a powerful tool to study the mechanisms of autoimmune diabetes. jax.orgdiabetesjournals.org Studies have shown that these autoreactive T-cells can be found in the pancreas and pancreatic lymph nodes of NOD mice, and their numbers often increase as the disease progresses. jci.orgaai.org

Definition and Immunological Significance of Mimotopes

A mimotope is a molecule, typically a peptide, that structurally mimics an epitope, the part of an antigen that is recognized by the immune system. wikipedia.orgfrontiersin.org This mimicry allows the mimotope to elicit a similar antibody or T-cell response to the original epitope. wikipedia.orgfrontiersin.org The term was first introduced in 1986 to describe peptides that mimic epitopes recognized by antibodies. wikipedia.org However, the concept has since expanded to include mimics of all types of binding sites. wikipedia.org

Mimotopes are immunologically significant because they can be used to study and manipulate immune responses. They are often identified from phage display libraries, a technique that allows for the screening of vast numbers of peptides for their ability to bind to a specific antibody or T-cell receptor. wikipedia.orgresearchgate.net

Key Characteristics of Mimotopes:

CharacteristicDescription
Mimicry Structurally and immunologically resembles a natural epitope. wikipedia.orgfrontiersin.org
Origin Often identified from random peptide libraries, such as those displayed on phages. wikipedia.orgresearchgate.net
Application Used in diagnostics, therapeutics, and vaccine development. wikipedia.orgresearchgate.net
Specificity Can be designed to interact with specific antibodies or T-cell receptors. frontiersin.orgaai.org

Rationale for Mimotope Application in Autoimmunity Research

In the context of autoimmunity, mimotopes serve as valuable tools for several reasons. They can be used to identify the specific self-antigens that are targeted by autoreactive T-cells. nih.gov By creating mimotopes that activate these T-cells, researchers can work backward to identify the natural autoantigen.

Furthermore, mimotopes can be used to modulate the immune response in a targeted manner. nih.govfrontiersin.org For example, altered peptide ligands, a type of mimotope, can be designed to either stimulate or inhibit autoreactive T-cell responses. nih.gov This opens up possibilities for developing antigen-specific immunotherapies that could potentially re-establish tolerance to self-antigens and halt the autoimmune process without causing widespread immunosuppression. frontiersin.org Mimotopes are also being explored for their potential in developing vaccines against autoimmune diseases. researchgate.net

Historical Development and Identification of BDC2.5 Mimotope 1040-63 in Research Paradigms

The BDC2.5 T-cell clone was instrumental in advancing the understanding of type 1 diabetes, but for a long time, the precise autoantigen it recognized remained unknown. aai.orgnih.gov To identify this elusive target, researchers employed a technique using a positional scanning combinatorial peptide library to screen for peptides that could stimulate the BDC2.5 T-cells. aai.org This led to the identification of a series of synthetic peptide analogs, or mimotopes, that were highly effective at activating these diabetogenic T-cells. aai.org

Among these was the peptide designated 1040-63, with the amino acid sequence RTRPLWVRME. nih.govemory.edu This mimotope proved to be a potent agonist for the BDC2.5 T-cell clone. nih.gov The identification of this compound and other related mimotopes provided researchers with a critical tool to study the activation and function of these pathogenic T-cells. eurogentec.commedchemexpress.com It has been used to investigate antigen presentation to islet autoantigen-specific T-cells and to explore strategies for inducing immunological tolerance. nih.goveurogentec.com For instance, studies have utilized this mimotope to track BDC2.5 T-cells in vivo and to test the efficacy of therapies aimed at converting these self-reactive T-cells into regulatory T-cells that can suppress the autoimmune response. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H98N20O14S B12377177 BDC2.5 Mimotope 1040-63

Properties

Molecular Formula

C59H98N20O14S

Molecular Weight

1343.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C59H98N20O14S/c1-30(2)27-41(76-52(88)43-18-12-25-79(43)55(91)39(17-11-24-69-59(65)66)73-54(90)46(32(5)80)78-47(83)35(60)14-9-22-67-57(61)62)50(86)75-42(28-33-29-70-36-15-8-7-13-34(33)36)51(87)77-45(31(3)4)53(89)72-37(16-10-23-68-58(63)64)48(84)71-38(21-26-94-6)49(85)74-40(56(92)93)19-20-44(81)82/h7-8,13,15,29-32,35,37-43,45-46,70,80H,9-12,14,16-28,60H2,1-6H3,(H,71,84)(H,72,89)(H,73,90)(H,74,85)(H,75,86)(H,76,88)(H,77,87)(H,78,83)(H,81,82)(H,92,93)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t32-,35+,37+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1

InChI Key

IMJVAINTXSCZLY-ITZBPHRDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Molecular Characterization and Mimotope Design Principles

Peptide Sequence and Key Residues of BDC2.5 Mimotope 1040-63

This compound is a synthetic peptide identified as an agonist for the BDC2.5 T-cell receptor. The primary amino acid sequence of this decapeptide is Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (RTRPLWVRME) nih.gov. In some experimental applications, a cysteine residue is added to the C-terminus (RTRPLWVRMEC) to facilitate conjugation to other molecules, such as carrier proteins, for immunological studies nih.gov. This mimotope is recognized by the BDC2.5 T-cell clone, which is specific to an islet antigen and is implicated in the autoimmune destruction of pancreatic beta cells in the nonobese diabetic (NOD) mouse model nih.govdiabetesjournals.orgnih.gov.

PropertyDetails
Name This compound
Sequence Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (RTRPLWVRME)
Type Agonistic Peptide Mimotope
Target BDC2.5 T-cell Receptor

Design Strategy and Origin of this compound

The development of this compound stems from the need to study the BDC2.5 T-cell clone, a key player in the pathogenesis of Type 1 diabetes in NOD mice diabetesjournals.orgnih.gov. The natural autoantigen that this T-cell clone recognizes in the pancreatic islets has not been definitively identified, although chromogranin A is a suspected target nih.govdiabetesjournals.org. To overcome this challenge, researchers developed mimotopes—peptides that mimic the binding and stimulatory activity of the natural epitope.

This compound was identified through a systematic screening process utilizing a positional scanning synthetic combinatorial library (PS-SCL) diabetesjournals.orgnih.gov. This powerful technique involves creating a vast collection of peptides where each position in the peptide chain is systematically varied. By exposing BDC2.5 T-cells to this library and measuring their activation, researchers could perform a biometrical analysis to deduce the optimal amino acid sequence that elicits a strong T-cell response diabetesjournals.orgnih.gov. This approach allows for the identification of potent T-cell ligands without prior knowledge of the natural antigen's sequence diabetesjournals.org.

This compound is part of a family of mimotopes designed to stimulate the BDC2.5 T-cell clone. One of the most closely related and frequently studied is BDC2.5 Mimotope 1040-31. Both are considered strong agonists for the BDC2.5 T-cell receptor doi.orgnovoprolabs.commedchemexpress.comanaspec.com.

A comparison of their primary sequences reveals significant homology, with a shared eight-amino-acid core. The primary difference lies in the first two N-terminal residues.

MimotopeSequenceShared CoreN-Terminal Residues
1040-63 Arg-Thr -Arg-Pro-Leu-Trp-Val-Arg-Met-GluR-P-L-W-V-R-M-EArg-Thr
1040-31 Tyr -Val-Arg-Pro-Leu-Trp-Val-Arg-Met-GluV-R-P-L-W-V-R-M-ETyr

Data sourced from multiple references nih.govnovoprolabs.com.

This subtle difference in the N-terminus can influence T-cell receptor interaction and signaling, making the comparative study of these mimotopes valuable for understanding the nuances of T-cell activation.

Methodological Considerations in Peptide Synthesis for Research Use

The utility of synthetic peptides like this compound in research is highly dependent on their quality, which is governed by the synthesis and purification processes.

Modern peptide synthesis predominantly uses the solid-phase peptide synthesis (SPPS) method with Fmoc-protected chemistry genscript.comgenscript.com. A critical step in this process is the final cleavage of the peptide from the solid-phase resin, which commonly employs a cleavage cocktail containing trifluoroacetic acid (TFA) genscript.comgenscript.comacs.org.

Although subsequent purification steps like lyophilization remove free TFA, the acid remains as a counterion, ionically bonded to positively charged amino acid residues in the peptide, forming a TFA salt genscript.comacs.orgnovoprolabs.com. The presence of these residual TFA counterions can have unintended consequences in biological assays:

Cellular Effects: TFA has been shown to cause unpredictable results in cell-based experiments, sometimes inhibiting cell growth at low concentrations and promoting it at higher doses novoprolabs.comgenscript.com.

Altered Biological Activity: It can act as an allosteric regulator on certain receptors, potentially modifying the biological response being studied novoprolabs.comgenscript.com.

Physicochemical Changes: TFA can lower the pH of the peptide solution, which may affect the conditions of a given experiment genscript.com.

For sensitive in vitro and in vivo studies, it is often advisable to perform a salt exchange, converting the peptide from a TFA salt to a more biologically compatible form, such as an acetate or hydrochloride salt, to ensure that experimental outcomes are not influenced by the counterion genscript.com.

Peptide purity refers to the percentage of the correct, full-length target peptide in the final product limitlesslifenootropics.com. Impurities can include truncated or deletion sequences that arise during synthesis limitlesslifenootropics.com. The standard for assessing purity is reversed-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from impurities limitlesslifenootropics.com. The identity of the peptide is confirmed by mass spectrometry to ensure it has the correct molecular weight genscript.com.

The required level of purity is dictated by the intended research application.

Purity LevelCommon Applications
Crude / Desalted Non-sensitive, high-throughput screening; sequence optimization genscript.combiomatik.com.
>75% Generation of polyclonal antibodies; ELISA testing genscript.combiomatik.com.
>85% Semi-quantitative enzyme-substrate studies; epitope mapping; in-vitro bioassays genscript.combiomatik.com.
>95% Quantitative in-vitro studies; NMR; quantitative receptor-ligand interaction studies genscript.combiomatik.combiocompare.com.
>98% In vivo studies; clinical trials; structural studies like crystallography biomatik.combiocompare.com.

This table provides general guidelines for research-grade peptides genscript.combiomatik.combiocompare.com.

For quantitative and sensitive biological assays involving this compound, a high purity grade (>95%) is recommended to ensure experimental accuracy and reproducibility genscript.combiocompare.comresolvemass.ca.

Mechanism of T Cell Activation and Interaction with Immune Components

Specificity of BDC2.5 Mimotope 1040-63 for the BDC2.5 T-cell Receptor

This compound is a potent agonist for the diabetogenic T-cell clone known as BDC2.5. harvard.eduanaspec.com This means it can effectively stimulate these specific T-cells, which are known to be involved in the autoimmune destruction of insulin-producing beta cells in the pancreas. eurogentec.commedchemexpress.commedchemexpress.commedchemexpress.com The mimotope was designed to mimic the natural, yet elusive, islet autoantigen that the BDC2.5 TCR recognizes. nih.gov

To study the effects of this mimotope, researchers heavily rely on BDC2.5 TCR transgenic mouse models. eurogentec.commedchemexpress.commedchemexpress.comcuanschutz.edu In these models, a high frequency of T-cells expresses the specific BDC2.5 TCR, making it easier to track and analyze the immune response to the mimotope. harvard.eduresearchgate.net These models have been instrumental in defining critical checkpoints in the development of autoimmune diabetes and understanding the pathogenic role of the BDC2.5 T-cell specificity. cuanschutz.edunih.gov

Studies using these transgenic mice have shown that while the BDC2.5 T-cells are capable of inducing diabetes, the disease does not always spontaneously develop, suggesting the presence of regulatory mechanisms. aai.orgpnas.org However, when these T-cells are activated, they can transfer the disease to immunodeficient recipients. aai.org The BDC2.5 mimotope serves as a crucial reagent in these studies to investigate the presentation of antigenic peptides to these autoantigen-specific T-cells. eurogentec.commedchemexpress.commedchemexpress.com

Major Histocompatibility Complex Class II (MHC-II) Presentation

For a CD4+ T-cell like BDC2.5 to be activated, the antigen (in this case, the mimotope) must be presented by an APC on a Major Histocompatibility Complex Class II (MHC-II) molecule.

The specific MHC-II allele responsible for presenting the BDC2.5 mimotope to the BDC2.5 T-cells is the I-Ag7 allele, which is characteristic of the Non-Obese Diabetic (NOD) mouse model of T1D. cuanschutz.edu The BDC2.5 T-cell clone was originally isolated for its ability to recognize an islet antigen in the context of I-Ag7. cuanschutz.edu The interaction between the BDC2.5 TCR, the mimotope, and the I-Ag7 molecule is a cornerstone of the autoimmune response in this model. The unique structure of I-Ag7, which lacks a salt bridge found in other MHC-II molecules, is thought to play a role in the selection and activation of autoreactive T-cells. nih.gov

Antigen-presenting cells, such as dendritic cells and macrophages, internalize antigens, process them into smaller peptide fragments, and then load these epitopes onto MHC-II molecules within endosomal compartments. The invariant chain (Ii) plays a role in this process by guiding the MHC-II molecule and promoting the loading of peptides. frontiersin.org The loaded peptide-MHC-II complex is then transported to the cell surface for presentation to CD4+ T-cells. In experimental systems, fusion proteins containing the BDC2.5 mimotope have been used to study how it is processed and presented by APCs. frontiersin.org

Engagement with Antigen-Presenting Cells (APCs)

The final step in T-cell activation involves the direct interaction between the T-cell and an APC that is presenting the specific antigen.

Dendritic cells are potent APCs that play a crucial role in initiating T-cell responses. medchemexpress.com Studies have shown that DCs can efficiently process and present the BDC2.5 mimotope to BDC2.5 T-cells, leading to their activation and proliferation. nih.govresearchgate.net This priming of naive BDC2.5 T-cells by DCs is a critical event in the initiation of the autoimmune response. researchgate.netnih.gov Research has demonstrated that targeting the BDC2.5 mimotope directly to DCs can lead to the activation of BDC2.5 T-cells in vivo. nih.gov Interestingly, the context of this interaction can also lead to different outcomes, such as the conversion of self-reactive T-cells into regulatory T-cells, highlighting the complex dynamics of DC-T-cell interactions. nih.gov

Interactive Data Table: Key Molecules in this compound Interaction

MoleculeTypeFunction in this Context
This compound Synthetic PeptideAgonist for the BDC2.5 T-cell receptor, mimicking a natural autoantigen.
BDC2.5 T-cell Receptor (TCR) Protein ComplexSpecifically recognizes the BDC2.5 mimotope presented on the I-Ag7 MHC-II molecule.
I-Ag7 MHC Class II MoleculePresents the BDC2.5 mimotope to the BDC2.5 T-cell receptor on the surface of APCs. cuanschutz.edu
Dendritic Cell (DC) Antigen-Presenting CellProcesses and presents the BDC2.5 mimotope to prime and activate naive BDC2.5 T-cells. medchemexpress.comnih.govresearchgate.netnih.gov

Dendritic Cell (DC) Interaction and Priming Dynamics

Targeted Antigen Delivery via DEC-205 Receptor in Research Models

In the study of autoimmune responses, particularly in models of Type 1 Diabetes (T1D), the precise delivery of antigens to dendritic cells (DCs) is a key area of investigation. The DEC-205 receptor (CD205), a C-type lectin endocytic receptor highly expressed on DCs, serves as a valuable target for this purpose. harvard.edu Research has utilized this pathway to deliver the this compound to DCs in non-obese diabetic (NOD) mice, a model for human T1D. aai.org

By creating a fusion protein of an anti-DEC-205 antibody and the this compound (referred to as m63), researchers can selectively target the mimotope to DEC-205-expressing DCs. aai.org Upon binding, the receptor-antibody complex is internalized and the mimotope peptide is processed and presented on MHC class II molecules. harvard.eduaai.org This targeted delivery to splenic DCs in vitro leads to the efficient activation of BDC2.5 T cells. aai.org

Studies have demonstrated that this targeted delivery in NOD mice can induce the proliferation of pancreatic β-cell-reactive BDC2.5 CD4+ T cells. aai.org Interestingly, this method can also lead to the conversion of conventional CD4+CD25-Foxp3- T cells into long-lived, Foxp3+ regulatory T cells (Tregs). harvard.eduaai.org Despite the successful induction of Tregs, targeting the BDC2.5 mimotope via DEC-205 did not significantly prevent the development of autoimmune diabetes in these models. harvard.edu In fact, the systemic administration of the free synthetic mimotope peptide was observed to potentially accelerate the progression of diabetes. harvard.edu

B Lymphocyte Antigen Presentation to BDC2.5 T Cells

B lymphocytes are not only producers of antibodies but also potent antigen-presenting cells (APCs). In the context of T1D, their ability to present autoantigens to T cells is a critical component of the autoimmune response. Research has shown that even functionally tolerant, anti-insulin B cells from NOD mice can effectively present antigens to diabetogenic T cells. nih.gov

In experimental setups, insulin (B600854) was conjugated to the this compound to investigate the antigen presentation capabilities of these B cells. nih.gov The results indicated that tolerant anti-insulin B cells could process this conjugate and present the mimotope to BDC2.5 T cells. This cognate interaction led to a robust activation of the BDC2.5 T cells, characterized by proliferation and the production of pro-inflammatory cytokines, supporting a TH1 effector response. nih.gov These findings highlight that B cells, even those considered tolerant, can play a significant role in activating pathogenic T cells when they encounter and process autoantigens or their mimetics. nih.gov

Downstream T-cell Signaling and Functional Responses in vitro

T-cell Proliferation Kinetics and Measurement

The activation of T cells by the this compound leads to a significant proliferative response, a key indicator of T-cell activation. This has been observed both in vitro and in vivo. aai.orgnih.gov In vitro, when BDC2.5 T cells are co-cultured with APCs, such as DCs pulsed with the 1040-63 mimotope, they undergo robust proliferation. nih.govfrontiersin.org This proliferation can be measured using various techniques, including the incorporation of labeled nucleotides like Bromodeoxyuridine (BrdU) or by tracking cell division using fluorescent dyes such as Carboxyfluorescein succinimidyl ester (CFSE). aai.orgnih.govfrontiersin.org

Kinetic studies using CFSE labeling have shown that following adoptive transfer into NOD mice, BDC2.5 T cells proliferate, particularly in the pancreatic lymph nodes where the natural autoantigen is presented. aai.orgnih.gov The administration of the 1040-63 mimotope, especially when targeted to DCs, can further enhance this proliferation. aai.org For instance, even nanogram quantities of the mimotope delivered via anti-DEC-205 antibodies can boost the proliferative response. aai.org

Experimental SystemStimulusMeasurement TechniqueObserved OutcomeReference
In vitro co-culture1040-63 mimotope-pulsed DCsBrdU incorporationComparable proliferation to soluble peptide administration frontiersin.org
In vivo adoptive transfer (NOD mice)Anti-DEC-m63 antibodyCFSE dilutionEnhanced proliferation of BDC2.5 T cells in pancreatic lymph nodes aai.org
In vitro splenocyte culture1040-63 mimotope peptide[3H]Thymidine incorporationDose-dependent proliferation of BDC2.5 T cells nih.gov
In vitro co-cultureInsulin-1040-63 conjugate presented by B cellsCFSE dilutionIncreased proliferation of BDC2.5 T cells compared to controls nih.gov

Secreted Cytokine Profiles (e.g., IL-2, IFN-γ, IL-10, TGF-β1)

Upon activation by the this compound, BDC2.5 T cells secrete a range of cytokines that mediate their effector functions and communication with other immune cells. The specific profile of these cytokines can indicate the nature of the T-cell response (e.g., pro-inflammatory or regulatory).

Studies have consistently shown that stimulation with the 1040-63 mimotope induces the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ). nih.gov When tolerant anti-insulin B cells present the mimotope, BDC2.5 T cells are driven towards a TH1 phenotype, characterized by IFN-γ production. nih.gov Similarly, after B-cell depletion in mouse models, the remaining BDC2.5 T cells show an even stronger response to the mimotope, with increased production of IFN-γ and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Interleukin-2 (B1167480) (IL-2) production is a hallmark of T-cell activation and is crucial for proliferation. However, its production can be impaired under certain conditions. For example, in Fas-deficient BDC2.5 T cells, IL-2 release is severely reduced upon stimulation with the mimotope, even though proliferation continues at high peptide concentrations. nih.gov

Regulatory cytokines such as Interleukin-10 (IL-10) and Transforming growth factor-beta 1 (TGF-β1) are also relevant. Adaptive regulatory T cells specific for the BDC2.5 antigen have been shown to produce IL-10. aai.org Furthermore, memory regulatory T cells challenged with the 1040-63 peptide retain their capacity to produce both IL-10 and TGF-β1. aai.org The balance between pro-inflammatory and regulatory cytokines is critical in the context of autoimmunity. mdpi.com

Experimental ConditionStimulusCytokine MeasuredResultReference
Co-culture with antigen-presenting B cellsInsulin-1040-63 conjugateIFN-γIncreased production, indicating a TH1 response nih.gov
Fas-deficient splenocytes1040-63 mimotope peptideIL-2Severely impaired release nih.gov
Memory regulatory T cells1040-63 mimotope peptide + LPSIL-10, TGF-β1Maintained capacity for production aai.org
T cells from B-cell depleted mice1040-63 mimotope peptideIFN-γ, TNF-αIncreased production nih.gov

Immunomodulation of T-cell Activation by Co-stimulatory Molecules (e.g., Fas, OX40L) in Model Systems

The activation of T cells is not solely dependent on the interaction between the T-cell receptor (TCR) and the peptide-MHC complex. It is finely tuned by a network of co-stimulatory and co-inhibitory molecules. In the context of BDC2.5 T-cell activation by the 1040-63 mimotope, molecules like Fas (CD95) and the OX40/OX40L axis play significant modulatory roles. nih.govox40inflammation.com

The Fas/FasL pathway is a critical regulator of apoptosis, including activation-induced cell death (AICD) in T cells. nih.gov Research using Fas-deficient (lpr/lpr) BDC2.5/NOD mice has revealed a nuanced role for this pathway. When stimulated with the potent 1040-63 mimotope, Fas-deficient T cells show a continued increase in proliferation at high peptide concentrations where the response of wild-type T cells begins to diminish, likely due to the absence of AICD. nih.gov However, these same Fas-deficient T cells are hyporesponsive when stimulated with the natural, lower-affinity autoantigen from islet extracts, a phenomenon linked to severely impaired IL-2 production. nih.gov This suggests that Fas signaling is crucial for modulating the T-cell response, with its impact varying depending on the strength of the antigenic stimulus. nih.gov

The OX40 (CD134)/OX40L (CD252) pathway is a key co-stimulatory interaction that promotes the survival, proliferation, and cytokine production of activated T cells. ox40inflammation.complos.org OX40 is expressed on activated T cells, while its ligand, OX40L, is found on activated APCs. ox40inflammation.com While direct studies detailing the specific role of OX40L in the response to the 1040-63 mimotope are limited, the general principles of T-cell co-stimulation are applicable. Engagement of OX40 by OX40L provides a crucial second signal that sustains the T-cell response, preventing anergy and promoting the generation of effector and memory T cells. ox40inflammation.com In autoimmune models, this pathway is often implicated in the amplification of pathogenic T-cell responses. plos.org

Epitope Mimicry and Cross-Reactivity in Autoimmunity Research

The concept of epitope mimicry, where a foreign peptide from a pathogen shares structural similarities with a self-peptide, is a leading hypothesis for the initiation of autoimmune diseases. nih.govfrontiersin.org The this compound is a prime example used in research to understand this phenomenon in T1D. nih.govscispace.com

The BDC2.5 T-cell clone was originally isolated from a diabetic NOD mouse and is highly diabetogenic. nih.gov For a long time, its precise natural autoantigen was unknown. nih.gov The 1040-63 peptide was identified through the screening of a combinatorial peptide library as a potent agonist for the BDC2.5 TCR. nih.govscispace.com This mimotope mimics the natural epitope, which has since been identified as a post-translationally modified peptide of chromogranin A, a protein found in pancreatic β-cell granules. nih.govnih.gov

The existence of such a mimotope allows researchers to study the activation of autoreactive T cells with a high degree of specificity. mobitec.com It provides a powerful tool to track diabetogenic T cells, investigate their activation requirements, and test potential immunotherapies. nih.gov The ability of peptides from common viruses and bacteria to also activate these T-cells highlights the potential for cross-reactivity in a real-world setting, where an infection could theoretically trigger or accelerate an autoimmune process by activating pre-existing, low-avidity autoreactive T cells. nih.govscispace.com This cross-reactivity is a fundamental aspect of the T-cell receptor's nature and is believed to be a key mechanism in the development of autoimmunity. frontiersin.orgscispace.com

Relationship to Identified Natural Autoantigens (e.g., Chromogranin A, Hybrid Insulin Peptides)

The specific autoantigen that activates the pathogenic BDC2.5 T-cell clone remained elusive for many years. nih.gov Initial research to identify the target involved screening a combinatorial peptide library, which led to the identification of several potent activating mimotopes, or "mimicking epitopes," including the 1040 series of peptides. nih.gov These synthetic peptides, such as this compound (with the amino acid sequence RTRPLWVRME), are strong agonists that effectively stimulate BDC2.5 T-cells. nih.govmedchemexpress.com

Subsequent research focused on identifying the natural autoantigen within pancreatic beta cells that these mimotopes were mimicking. This investigation led to two key discoveries:

Chromogranin A (ChgA): Through proteomic analysis of beta cell secretory granule proteins, Chromogranin A (ChgA) was identified as a key autoantigen. nih.gov A specific peptide fragment of ChgA, known as WE14, was shown to activate BDC2.5 T-cells, and the mimotopes share sequence homology with this region. nih.gov This discovery provided a direct link between a specific beta-cell protein and the activation of a known diabetogenic T-cell clone. nih.govnih.gov

Hybrid Insulin Peptides (HIPs): More recently, a novel class of post-translationally modified autoantigens called hybrid insulin peptides (HIPs) were identified as exceptionally strong agonists for the BDC2.5 TCR. nih.gov These HIPs are formed by the fusion of a fragment of insulin C-peptide with a peptide fragment from another beta-cell protein, such as ChgA. nih.gov The specific HIP recognized by BDC2.5 T-cells, termed HIP2.5, demonstrated a significantly higher binding affinity compared to the ChgA-derived epitopes alone, particularly in T-cells found in peripheral tissues like the spleen and pancreatic islets. nih.govresearchgate.net This suggests that such hybrid peptides may be the dominant autoantigens driving the autoimmune response in T1D. nih.gov

PeptideTypeKey CharacteristicSource/Origin
This compoundSynthetic MimotopePotent agonist for BDC2.5 T-cells, used extensively in research. harvard.eduresearchgate.netIdentified from a synthetic combinatorial peptide library. nih.gov
Chromogranin A (WE14)Natural Autoantigen FragmentIdentified as a natural ligand for the BDC2.5 TCR. nih.govDerived from Chromogranin A, a protein in pancreatic beta cell secretory granules. nih.gov
Hybrid Insulin Peptide (HIP2.5)Natural Autoantigen (Post-translationally modified)Strong agonist with higher affinity for the BDC2.5 TCR than ChgA peptides alone. nih.govFormed from the fusion of an insulin C-peptide fragment and a ChgA fragment. nih.gov

Theoretical Implications for Breakdown and Restoration of Immunological Tolerance

The relationship between the BDC2.5 mimotope and its natural counterparts has profound theoretical implications for understanding both the failure of self-tolerance in autoimmunity and the potential for developing antigen-specific immunotherapies to restore it.

Breakdown of Immunological Tolerance: The development of autoimmunity is a failure of the immune system to distinguish self from non-self. The identification of high-affinity autoantigens like HIPs provides a compelling mechanism for this breakdown in T1D. T-cells with high reactivity to self-proteins are typically eliminated in the thymus (central tolerance). However, some autoreactive T-cells inevitably escape this process. The existence of potent, post-translationally modified autoantigens like HIPs in the periphery can potently activate these escaped T-cells, initiating a cascade of inflammation and tissue destruction. nih.gov The high frequency of T-cells specific for HIP2.5 found in the islets of diabetic mice suggests they represent a major risk factor and a key driver of disease pathogenesis. researchgate.net

Restoration of Immunological Tolerance: Conversely, the very peptides that drive autoimmunity can be harnessed to restore tolerance. Studies using the this compound have demonstrated that it is possible to induce antigen-specific tolerance and prevent T1D in mouse models. nih.gov The mechanisms for this restoration are multifaceted:

Induction of Regulatory T-cells (Tregs): Administration of the mimotope can lead to the conversion of pathogenic, self-reactive CD4+ T-cells into protective, Foxp3+ regulatory T-cells. nih.govnih.gov Specifically, targeting the mimotope to dendritic cells (a type of antigen-presenting cell) using antibodies like anti-DEC-205 has been shown to be an efficient method for inducing these antigen-specific Tregs, which can then suppress the autoimmune response. nih.gov

Modulation of Effector T-cell Function: Antigen-specific therapy with a BDC2.5 mimotope can also directly modulate the function of pathogenic T-helper 17 (Th17) cells. nih.gov Research has shown this can occur via two distinct pathways depending on the T-cell's stability: for convertible Th17 cells, the therapy inhibits their ability to travel to the pancreas, while stable Th17 cells are driven to undergo apoptosis (programmed cell death). nih.gov

Induction of T-cell Anergy: Soluble peptide-based therapies can also induce a state of T-cell unresponsiveness, or anergy, where the autoreactive T-cells are still present but no longer respond to their target antigen. nih.gov

These findings underscore a central concept in immunotherapy: the same antigen that causes disease can be used as a therapeutic agent to re-establish tolerance, provided it is delivered in a specific context that favors regulatory and suppressive outcomes over inflammatory ones.

ConceptTheoretical ImplicationUnderlying Mechanism
Breakdown of Tolerance High-affinity autoantigens activate escaped autoreactive T-cells in the periphery.Post-translationally modified peptides (e.g., HIPs) act as potent agonists, driving the expansion and pathogenic function of diabetogenic T-cells like BDC2.5. nih.gov
Restoration of Tolerance Administration of mimotopes or autoantigens can induce antigen-specific immune suppression.Conversion of pathogenic T-cells into induced regulatory T-cells (Tregs) that actively suppress autoimmunity. nih.gov
Induction of apoptosis or functional inhibition (anergy) in pathogenic effector T-cells (e.g., Th17 cells). nih.govnih.gov

Role in Immunological Models of Autoimmunity

Application in Non-Obese Diabetic (NOD) Mouse Models

The BDC2.5 Mimotope 1040-63 is extensively utilized in research involving NOD mice to dissect the mechanisms of T-cell-mediated autoimmunity.

Studies on T-cell Priming and Activation in Pancreatic Lymph Nodes

The initiation of the autoimmune attack in T1D is understood to begin in the pancreatic lymph nodes (PLNs), where naïve autoreactive T-cells first encounter antigens presented by antigen-presenting cells (APCs). nih.govresearchgate.net Studies using the BDC2.5 TCR transgenic mouse model have shown that the priming of these diabetogenic CD4+ T-cells is a temporally regulated event, starting around 15 to 18 days of age with remarkable synchronicity. nih.gov

Research has demonstrated that a wave of physiological beta-cell death occurring at approximately two weeks of age in mice leads to the transport of beta-cell antigens to the PLNs by dendritic cells (DCs). nih.govresearchgate.net The BDC2.5 mimotope is used in these studies to track and analyze the activation and proliferation of BDC2.5 T-cells in the PLNs. nih.gov For instance, experiments have shown that systemic treatment with a pan-caspase inhibitor, ZVAD, which blocks apoptosis, significantly impairs the activation of BDC2.5 T-cells in the PLNs of young NOD mice. nih.gov This indicates that the priming of these autoreactive T-cells is dependent on the availability of autoantigens released from dying beta cells.

Experimental Model Key Finding Reference
BDC2.5/NOD MiceT-cell priming in PLNs begins synchronously at 15-18 days of age. nih.gov
ZVAD-treated NOD MiceInhibition of apoptosis reduces BDC2.5 T-cell activation in PLNs. nih.gov
BDC2.5 peptide mimic immunizationLocalized T-cell proliferation in draining lymph nodes. nih.gov

Analysis of Early Autoimmune Infiltration (Insulitis) in Pancreatic Islets

Following activation in the PLNs, autoreactive T-cells migrate to the pancreas and infiltrate the islets of Langerhans, a process known as insulitis. The BDC2.5/NOD mouse model exhibits a rapid and massive insulitis by the age of three weeks. diabetesjournals.org However, the progression from this benign infiltration to overt diabetes is controlled by various immunoregulatory factors. harvard.edudiabetesjournals.org

Studies have shown that insulitis appears abruptly between 16 and 20 days of age in BDC2.5/NOD mice, with approximately 90% of islets being infiltrated by day 24. diabetesjournals.org The BDC2.5 mimotope can be used to stimulate splenocytes from these mice in vitro to assess their proliferative response and cytokine production, providing insights into the functional state of the infiltrating T-cells. diabetesjournals.org For example, research has demonstrated that Fas-deficient BDC2.5/NOD mice exhibit a less aggressive early-phase insulitis compared to their Fas-sufficient counterparts, suggesting a role for the Fas signaling pathway in the initial stages of islet infiltration. diabetesjournals.org

| Mouse Strain | Observation | Age | Reference | | --- | --- | --- | | BDC2.5/NOD | Abrupt onset of insulitis. | 16-20 days | diabetesjournals.org | | BDC2.5/NOD | ~90% of islets infiltrated. | 24 days | diabetesjournals.org | | BDC2.5/NODlpr/lpr (Fas-deficient) | Less aggressive early insulitis. | < 56 days | diabetesjournals.org |

Adoptive Cell Transfer Studies in Immunodeficient NOD Mouse Models

To isolate the pathogenic role of specific T-cell populations, adoptive transfer studies are frequently performed using immunodeficient NOD mouse strains, such as NOD-scid or NOD-Rag1-/- mice, which lack their own functional T and B cells. doi.orgnih.gov In these experiments, diabetogenic T-cells, often from BDC2.5 transgenic mice, are transferred into these immunodeficient recipients.

The BDC2.5 mimotope is crucial in these models for stimulating and expanding the BDC2.5 T-cells in vitro before transfer, or for later challenging the recipient mice to assess the T-cell response. doi.org These studies have unequivocally demonstrated that activated BDC2.5 CD4+ T-cells are highly effective at inducing diabetes in immunodeficient recipients. doi.orgnih.gov This model also provides a platform to test the efficacy of potential therapeutic interventions aimed at controlling these pathogenic T-cells. doi.org

Investigation of Regulatory T-cell (Treg) Induction and Function

A critical area of autoimmune research is the study of regulatory T-cells (Tregs), which play a vital role in maintaining self-tolerance and preventing autoimmune diseases. The BDC2.5 mimotope is a valuable tool for investigating the induction and function of antigen-specific Tregs.

De Novo Generation of Foxp3+ Tregs from Naïve CD4+ T cells in vitro and in vivo models

Studies have shown that it is possible to induce the differentiation of naïve CD4+ T-cells into Foxp3+ Tregs, which are the key type of regulatory T-cells. nih.gov This can be achieved both in vitro and in vivo. The BDC2.5 mimotope has been used in fetal thymic organ cultures (FTOCs) to induce a robust population of Foxp3+ Tregs from BDC2.5/NOD thymocytes. pnas.orgnih.gov The proportion of Tregs increases with the concentration of the mimotope peptide, demonstrating a dose-dependent induction. pnas.orgnih.gov

Furthermore, targeting the BDC2.5 mimotope to dendritic cells (DCs) in NOD mice has been shown to efficiently convert pancreatic beta-cell-reactive BDC2.5 CD4+ T-cells into long-lived Foxp3+ Tregs. nih.gov This de novo generation of Tregs from conventional CD4+ T-cells is a promising therapeutic strategy for autoimmune diseases. nih.gov

Experimental System Stimulus Outcome Reference
BDC2.5/NOD FTOCBDC2.5 Mimotope PeptideInduction of Foxp3+ Tregs. pnas.orgnih.gov
NOD MiceDC-targeted BDC2.5 MimotopeConversion of naïve BDC2.5 T-cells to Foxp3+ Tregs. nih.gov

Assessment of Stability and Suppressive Capacity of Mimotope-Induced Tregs

A crucial aspect of Treg-based therapies is the stability and suppressive function of the induced Treg population. The BDC2.5 system allows for the detailed assessment of these properties. For instance, BDC2.5+ Tregs generated in vitro can be co-transferred with naïve diabetogenic BDC2.5+ T-cells into immunodeficient NOD mice to evaluate their ability to prevent diabetes. nih.gov

Studies have shown that even a small number of Foxp3+ BDC2.5+ Treg cells can provide long-term protection against autoimmune diabetes in this model. nih.gov This highlights the potent suppressive capacity of these antigen-specific Tregs. Research also indicates that Tregs induced by DC-targeting of the BDC2.5 mimotope can maintain a stable Foxp3+ suppressor phenotype even under inflammatory conditions, which is a prerequisite for effective immunotherapy. nih.gov

Persistence and Memory Formation of Adaptive Regulatory T cells in Research Settings

This compound has been instrumental in studies investigating the long-term survival and memory characteristics of adaptive regulatory T cells (Tregs). Research has shown that the selective delivery of this mimotope peptide to immature dendritic cells (DCs) can lead to the long-term persistence of the antigen-specific CD4+ T cells that the DCs subsequently prime. This suggests a pathway for generating durable, antigen-specific T cell populations in vivo.

Furthermore, studies utilizing liposomes containing BDC2.5 mimotope have demonstrated the induction and expansion of antigen-specific Foxp3+ Tregs in the spleen. Concurrently, the Foxp3- CD4+ T cells that also expand in response to this treatment exhibit an effector memory phenotype (TEM), characterized by high expression of CD44 and low expression of CD62L. This indicates that the mimotope can drive the formation of T cell populations with memory characteristics, a crucial aspect for understanding long-term immune regulation and tolerance. The use of Self-Antigen/Antibody Glyco-conjugates (SAgAs) incorporating the mimotope has also been shown to promote more effective and persistent engagement of antigen-specific T cells.

Ex vivo and In vitro Model Systems for Autoimmunity Research

Fetal Thymus Organ Cultures (FTOC) for Thymic Selection Studies

The this compound serves as a critical tool in Fetal Thymus Organ Culture (FTOC) systems to study the complex processes of T cell development and selection. In FTOCs derived from BDC2.5 TCR transgenic mice, the introduction of the mimotope peptide allows researchers to trace the fate of self-reactive thymocytes.

One key finding from these studies is the differential development of unconventional T cell lineages depending on the genetic background of the mouse. When FTOCs from BDC2.5 mice on a C57BL/6.H2g7 (B6g7) background were cultured with the mimotope, a significant population of CD8αα T cells was generated. eurogentec.comharvard.edu In contrast, FTOCs from BDC2.5 mice on the diabetes-prone non-obese diabetic (NOD) background produced far fewer CD8αα cells in response to the same peptide stimulus. eurogentec.comharvard.edu This system demonstrates the mimotope's utility in revealing how genetic factors influence T cell selection pathways, such as clonal deletion versus clonal deviation into alternative lineages like CD8αα cells or Tregs. harvard.edu

Table 1: Differential T Cell Development in FTOCs with this compound
Mouse Strain BackgroundT Cell Population Observed in FTOCRelative Generation LevelAssociated Process
BDC2.5/B6.H2g7CD8αα T cellsHighClonal Deviation
BDC2.5/NODCD8αα T cellsLowEnhanced Clonal Deletion

Splenocyte and Lymph Node Cell Co-culture Assays

In vitro co-culture assays using cells from the spleen and lymph nodes are fundamental for dissecting cellular interactions and responses, and this compound is frequently used as the antigenic stimulus in these systems.

In typical assays, splenocytes or lymph node cells from BDC2.5 transgenic mice are cultured with the mimotope to measure outcomes like T cell proliferation and cytokine production. For instance, studies have demonstrated that BDC2.5 splenocytes exhibit a dose-dependent proliferative response and produce interleukin-2 (B1167480) (IL-2) when challenged with the 1040-63 mimotope. cuanschutz.edu These assays are sensitive enough to detect hyporesponsiveness in T cells with specific genetic modifications, such as Fas deficiency. cuanschutz.edu

The mimotope is also used in more complex co-culture systems involving purified cell populations to understand the role of specific antigen-presenting cells (APCs).

Dendritic Cell (DC) Co-cultures : Purified CD11c+ DCs are pulsed with the mimotope and then co-cultured with purified BDC2.5 CD4+ T cells to assess T cell activation markers like CD69 and proliferation. nih.gov

B Cell Co-cultures : The mimotope has been conjugated to other molecules, such as insulin (B600854), to investigate the ability of antigen-specific B cells to act as APCs. In these experiments, insulin-specific B cells were shown to effectively present the conjugated 1040-63 peptide to BDC2.5 T cells, inducing their proliferation and supporting a TH1 effector response. nih.gov

Table 2: Examples of this compound in Co-culture Assays
Cell SourceAntigen Presenting Cell (APC)Mimotope ApplicationMeasured OutcomeReference
BDC2.5 SplenocytesEndogenous APCs in spleenSoluble peptideT cell proliferation, IL-2 production cuanschutz.edu
Purified BDC2.5 T cellsPurified CD11c+ Dendritic CellsPulsed onto DCsT cell activation (CD69), proliferation nih.gov
Purified BDC2.5 T cellsPurified Insulin-specific B cellsConjugated to insulinT cell proliferation, IFN-γ production nih.gov

Specificity and Activation of T-cell Hybridomas and Transfectants for Mechanistic Studies

To perform highly controlled mechanistic studies of T cell receptor (TCR) recognition and signaling, researchers utilize immortalized T-cell hybridomas and engineered T-cell transfectants. BDC2.5 mimotopes are key reagents in these model systems.

A BDC2.5 T-cell hybridoma was used to probe the functionality of chimeric MHC-II receptors. nih.gov In this system, reporter cells were transfected with constructs encoding the I-Ag7 molecule linked to a BDC2.5 mimotope. The BDC2.5 T-cell hybridoma specifically recognized and activated these transfectants, demonstrating the utility of the mimotope in validating engineered immune receptors. nih.gov

In another model, a JurMA T-cell line was transfected to express the BDC2.5 TCR along with an NFAT-driven luciferase reporter gene, creating a sensitive system for measuring TCR activation. frontiersin.org These BDC2.5-TCR transfectants were used to screen various autoantigen constructs that had been fused to a BDC2.5 mimotope sequence. The mimotope served as a reliable internal positive control, readily triggering a luciferase signal and confirming the responsiveness of the cell line, while the cells failed to respond to other potential autoantigens being tested. frontiersin.org These approaches allow for precise dissection of TCR specificity and signaling pathways without the variability of primary T cells. nih.govfrontiersin.org

Advanced Methodologies for Characterization and Functional Analysis

Flow Cytometry-Based Assays

Flow cytometry is a cornerstone for the detailed analysis of immune cells responding to BDC2.5 mimotope 1040-63. This technology allows for the high-throughput, multi-parameter analysis of individual cells within a heterogeneous population.

Multi-parameter Immunophenotyping of T-cell Subsets

The activation of BDC2.5 T-cells by mimotope 1040-63 induces significant changes in the expression of various cell surface and intracellular proteins. Multi-parameter flow cytometry allows for the simultaneous detection of several of these markers, enabling a detailed classification of T-cell subsets.

Key markers analyzed include:

CD4 and Vβ4: Used to identify the BDC2.5 T-cell population, as these cells are CD4+ and express the Vβ4 TCR chain. nih.gov

CD25: The alpha chain of the IL-2 receptor, which is upregulated upon T-cell activation. Studies show that co-culture of naive BDC2.5 T-cells with dendritic cells (DCs) pulsed with the mimotope leads to increased CD25 expression. nih.gov

CD62L: An adhesion molecule that is typically high on naive T-cells and is shed upon activation. Naive BDC2.5 T-cells are often purified based on their CD62LhighCD25-Foxp3- phenotype before experimental manipulation. nih.gov

Foxp3: A transcription factor that is a key marker for regulatory T-cells (Tregs). Interestingly, delivery of the BDC2.5 mimotope to DCs can induce Foxp3 expression in a portion of the BDC2.5 T-cell population, converting them into a Treg phenotype. nih.gov

Table 1: Immunophenotyping of BDC2.5 T-cell Subsets

MarkerFunction/SignificanceExpression on Naive BDC2.5 T-cellsExpression after Activation with Mimotope 1040-63Reference
CD4Co-receptor for MHC Class IIPositivePositive nih.gov
Vβ4TCR β-chain of BDC2.5 clonePositivePositive nih.gov
CD25IL-2 Receptor alpha chain, activation markerNegative/LowUpregulated nih.gov
CD62LL-selectin, adhesion moleculeHighDownregulated nih.gov
Foxp3Transcription factor for regulatory T-cellsNegativeInduced in a subset of cells nih.gov

Proliferation Tracking via CFSE Dilution

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between the daughter cells, leading to a halving of fluorescence intensity with each division. This allows for the precise tracking of cell proliferation by flow cytometry.

In studies involving this compound, CFSE-labeled naive BDC2.5 T-cells are used to monitor their proliferative response. For instance, when co-cultured with DCs pulsed with the mimotope, BDC2.5 T-cells undergo robust proliferation, which is visualized as a series of decreasing CFSE peaks on a flow cytometry histogram. nih.govnih.gov This method has been instrumental in demonstrating that the mimotope enhances the proliferation of BDC2.5 T-cells both in vitro and in vivo. nih.govnih.gov It has also been used to show an inverse relationship between cell division and the induction of Foxp3 expression, suggesting that cells that divide less are more likely to become Tregs. nih.gov

Intracellular Cytokine Staining for Protein Expression

To understand the functional polarization of T-cells after activation with this compound, intracellular cytokine staining (ICS) is employed. This technique involves treating the cells with agents that block protein secretion, followed by cell fixation, permeabilization, and staining with fluorescently-labeled antibodies against specific cytokines.

Studies have used ICS to show that BDC2.5 memory Treg cells can be reactivated by the 1040-63 peptide to produce regulatory cytokines like IL-10 and TGF-β1. aai.org Furthermore, when anti-insulin B-cells present an insulin-mimotope conjugate to BDC2.5 T-cells, the resulting T-cells are driven towards a TH1 effector response, characterized by the production of IFN-γ. nih.gov

T-Select MHC Class II Tetramer Staining for Antigen-Specific T-cell Enumeration and Visualization

MHC class II tetramers are complexes of four MHC molecules, each loaded with a specific peptide, and linked to a fluorescent probe. These reagents bind with high avidity and specificity to T-cells that express the cognate TCR.

T-Select I-Ag7 tetramers loaded with the BDC2.5 mimotope are used to directly enumerate and visualize BDC2.5 T-cells in various tissues. fishersci.comemory.edumblbio.com This method allows for the precise quantification of the antigen-specific T-cell population during an immune response, providing a direct measure of their expansion or contraction under different experimental conditions. This is a powerful tool for tracking the fate of diabetogenic T-cells in vivo. fishersci.com

Quantitative Functional Assays

Beyond flow cytometry, classic quantitative assays are used to measure the functional consequences of T-cell activation by the this compound.

Tritiated Thymidine (B127349) ([3H]TdR) Incorporation for Proliferation Assessment

The tritiated thymidine ([3H]TdR) incorporation assay is a traditional and highly quantitative method for measuring cell proliferation. thermofisher.com During DNA synthesis in proliferating cells, the radioactive nucleoside, [3H]TdR, is incorporated into the newly synthesized DNA. The amount of radioactivity incorporated is directly proportional to the level of cell proliferation.

This assay has been widely used to confirm the potent stimulatory capacity of the this compound. Splenocytes from BDC2.5 TCR transgenic mice show a strong proliferative response when challenged with the mimotope. harvard.edu This method has also been crucial in demonstrating that anti-insulin B-cells presenting an insulin-mimotope conjugate can effectively induce the proliferation of BDC2.5 T-cells. nih.gov

Table 2: Research Findings from Quantitative Functional Assays

AssayExperimental SetupKey FindingReference
[3H]TdR IncorporationBDC2.5 splenocytes challenged with this compound.Demonstrated a strong, dose-dependent proliferative response of BDC2.5 T-cells to the mimotope. harvard.edu
[3H]TdR IncorporationCo-culture of BDC2.5 T-cells with anti-insulin B-cells and an insulin-1040-63 conjugate.Showed that tolerant anti-insulin B-cells can act as effective antigen-presenting cells, inducing T-cell proliferation. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) and Cytokine Bead Arrays for Secreted Protein Quantification

To investigate the functional consequences of T-cell activation by the this compound, researchers frequently measure the profile of secreted cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose. For instance, in co-culture experiments involving BDC2.5 T cells and antigen-presenting cells (APCs) pulsed with the mimotope, ELISA can quantify the production of key cytokines like Interferon-gamma (IFN-γ). nih.gov This provides a quantitative measure of the T-cell effector response.

In a study assessing the activation of gene-modified B3Z cells and BDC2.5 T cells, an ELISA for IFN-γ was used to discriminate between the activation of the two cell types. nih.gov The results demonstrated that BDC2.5 T cells, but not B3Z cells, secrete IFN-γ in response to TCR cross-linking, confirming the peptide-specific activation of the T cells. nih.gov

Data from a representative ELISA experiment is shown below:

Cell CombinationPeptideIFN-γ Secretion (OD450)
B3Z (mim/tmζζ) + BDC2.5 T cellsMimotopeHigh
B3Z (mim/tmζζ) + BDC2.5 T cellsControl PeptideLow
NXA cells + BDC2.5 T cellsMimotopeHigh
NXA cells + BDC2.5 T cellsControl PeptideLow
This table is based on data from a study demonstrating peptide-specific IFN-γ secretion by BDC2.5 T cells. nih.gov

Cytokine Bead Arrays (CBAs) offer a multiplexed alternative to traditional ELISA, allowing for the simultaneous quantification of multiple cytokines from a single small sample. This is particularly valuable in studies with limited sample material, such as those involving cells isolated from specific tissues or from mouse models. While not explicitly detailed in the provided search results for this compound, CBAs are a standard and powerful tool in immunology for obtaining a broader picture of the cytokine milieu following T-cell activation.

Chromogenic Substrate Assays (e.g., CPRG for B3Z activation)

Chromogenic substrate assays are another method to quantify T-cell activation. A common example involves the use of the T-cell hybridoma B3Z, which contains a construct of the lacZ gene under the control of the NFAT (nuclear factor of activated T-cells) promoter. Upon T-cell activation, the transcription factor NFAT drives the expression of the β-galactosidase enzyme (encoded by lacZ).

The activity of β-galactosidase can be measured using a chromogenic substrate like chlorophenol red-β-D-galactopyranoside (CPRG). When cleaved by the enzyme, CPRG changes color, and the intensity of this color change, which can be measured spectrophotometrically, is proportional to the level of T-cell activation.

In a study investigating chimeric MHC-II/CD3-ζ complexes, B3Z cells were engineered to express a mimotope of interest. nih.gov Their activation, upon interaction with BDC2.5 T cells, was quantified using the CPRG assay. nih.gov This allowed for a direct measure of the activation of the B3Z cells in a co-culture system. nih.gov

The results of a CPRG assay are summarized in the table below:

B3Z TransfectantCo-incubated withPeptide SpecificityB3Z Activation (CPRG Assay)
mim/tmζζBDC2.5 T cellsMimotopeActivated
HEL/tmζζBDC2.5 T cellsControl (HEL)Not Activated
This table illustrates the peptide-specific activation of B3Z cells as measured by the CPRG assay. nih.gov

Assessment of T-cell Receptor (TCR) Interaction Dynamics

Understanding the biophysical parameters of the interaction between the BDC2.5 TCR and the 1040-63 mimotope is crucial for elucidating the mechanisms of T-cell activation and autoimmune responses.

Two-Dimensional (2D) Micropipette Adhesion Frequency Assay for TCR Affinity Determination

The two-dimensional (2D) micropipette adhesion frequency assay is a highly sensitive technique used to directly measure the affinity of TCRs on living T cells for their peptide-MHC (pMHC) ligands. researchgate.netmdpi.com This method involves bringing a T cell, held by a micropipette, into contact with a red blood cell coated with pMHC monomers. researchgate.net The frequency of adhesion events is measured, from which the 2D affinity (AcK) and the effective 2D on-rate can be calculated. researchgate.net

This assay has been instrumental in characterizing the interaction between the BDC2.5 TCR and the 1040-63 mimotope. Studies have shown that the BDC2.5 TCR has a significantly higher affinity for the 1040-63 mimotope compared to its endogenous ligand, a peptide derived from chromogranin A (ChgA29-42). researchgate.net The affinity for the mimotope was found to be approximately 100-fold higher. researchgate.net

The sensitivity of the 2D micropipette assay allows for the detection of T-cell interactions across a wide range of affinities, from 10⁻¹ to 10⁻⁷ µm⁴. mdpi.com This is particularly advantageous for studying low-affinity interactions that may be missed by other techniques like tetramer staining. mdpi.com

Correlation between TCR Affinity and T-cell Responsiveness in Research Contexts

Research has demonstrated a correlation between the 2D affinity of the TCR for its pMHC ligand and the subsequent T-cell response. In the context of the BDC2.5 TCR, the high affinity for the 1040-63 mimotope correlates with its potent ability to stimulate these T cells. researchgate.net

A comparison of different TCR transgenic clones revealed a hierarchy of affinities that roughly correlated with their responsiveness to the respective antigens. researchgate.net The BDC2.5 clone with the 1040-63 mimotope exhibited one of the highest affinities measured. researchgate.net

However, the relationship between affinity and responsiveness is not always linear. Studies using the 2D micropipette assay have revealed that in some autoimmune and infectious disease models, low-affinity T cells can expand and even dominate the immune response. mdpi.com For instance, in the experimental autoimmune encephalomyelitis (EAE) model, the majority of pathogenic T cells were found to be of low affinity for their self-antigen. mdpi.com

Molecular Biology Techniques in Mimotope Research

Molecular biology techniques are fundamental to the production of the this compound and its use in research, particularly for creating targeted immunotherapies.

Generation and Expression of Recombinant Fusion Proteins (e.g., IgH chain-encoding eukaryotic expression vectors)

To specifically deliver the this compound to antigen-presenting cells in vivo, researchers have generated recombinant fusion proteins. nih.gov This involves genetically fusing the mimotope to an antibody that targets a specific cell surface receptor on dendritic cells (DCs), such as DEC-205. nih.gov

The process begins with the creation of eukaryotic expression vectors that encode the immunoglobulin heavy (IgH) chain of the targeting antibody. nih.gov Double-stranded DNA fragments encoding the BDC2.5 mimotope peptide 1040-63 (RTRPLWVRME) are then inserted in-frame at the C-terminus of the IgH chain sequence within the vector. nih.gov These modified vectors, along with vectors encoding the corresponding immunoglobulin light (Ig-κ) chain, are then transfected into a suitable expression system, such as the FreeStyle™ 293 Expression System, for the production of the recombinant fusion antibodies. nih.gov

This approach allows for the creation of fusion proteins like anti-DEC-205-m63, where the 'm63' represents the 1040-63 mimotope. nih.gov By using an isotype control antibody (e.g., III/10) that does not bind to DEC-205, researchers can create a control fusion protein (III/10-m63) to ensure the observed effects are due to specific targeting. nih.gov

These molecular biology techniques are essential for producing the highly specific reagents needed to study the in vivo effects of the this compound on T-cell tolerance and activation. nih.gov

Compound and Protein List

NameType
This compoundPeptide
BDC2.5 Mimotope 1040-31Peptide
BDC2.5 Mimotope 1040-51Peptide
Interferon-gamma (IFN-γ)Cytokine
Chlorophenol red-β-D-galactopyranoside (CPRG)Chromogenic Substrate
Chromogranin A (ChgA)Protein
DEC-205Protein (Cell Surface Receptor)
III/10Isotype Control Antibody
ProinsulinProtein
Insulin (B600854)Protein
OvalbuminProtein
Glutamic acid decarboxylase 65 (GAD65)Protein
Hen's egg lysozyme (B549824) (HEL)Protein
FasProtein (Cell Surface Receptor)
Foxp3Transcription Factor
NFATTranscription Factor
β-galactosidaseEnzyme
Vα2T-cell Receptor Chain

Gene Expression Analysis (e.g., RT-PCR for Foxp3)

The functional analysis of this compound has been central to understanding the induction of regulatory T cells (Tregs), a key process in immunological tolerance. A critical marker for Tregs is the transcription factor Forkhead box P3 (Foxp3). Studies have investigated the ability of mimotope 1040-63 to induce de novo expression of Foxp3 in self-reactive CD4+ T cells, effectively converting them into a regulatory phenotype.

A primary methodology for this investigation involves targeting the mimotope to dendritic cells (DCs), which are potent antigen-presenting cells. In a notable study, the this compound (referred to as m63) was fused to a monoclonal antibody targeting the endocytic receptor DEC-205, which is expressed on DCs. nih.gov This anti-DEC-m63 fusion antibody allows for the specific and efficient delivery of the mimotope to DCs in vivo and in vitro. nih.gov

Initial experiments confirmed that DCs treated with the anti-DEC-m63 fusion antibody could effectively process and present the mimotope, leading to the activation of naive BDC2.5 T cells (CD4+Vβ4+CD62LhighCD25-). nih.gov More importantly, this targeted delivery was shown to efficiently induce the expression of Foxp3 in the BDC2.5 T cell population. nih.gov

When naive BDC2.5 T cells, which are initially Foxp3-negative, were adoptively transferred into recipient mice that were then treated with the anti-DEC-m63 antibody, a significant portion of these cells converted into Foxp3+ Tregs. nih.govsoc-bdr.org This conversion was observed in various lymphoid organs. nih.gov The analysis of Foxp3 expression was primarily conducted using intracellular antibody staining and flow cytometry, a standard method for quantifying protein levels that result from gene expression. nih.gov

The findings indicate that weak activation of BDC2.5 T cells through DC-targeted delivery of the 1040-63 mimotope favors the upregulation of Foxp3. nih.gov There appears to be an inverse relationship between the extent of cell division and the induction of Foxp3; cells that underwent fewer divisions showed more efficient conversion to the Foxp3+ phenotype. nih.gov These induced Tregs were found to be long-lived, demonstrating the stability of this conversion. nih.gov

While the direct use of Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) to quantify Foxp3 mRNA in response to the 1040-63 mimotope is not explicitly detailed in these specific studies, the consistent and stable detection of the Foxp3 protein by flow cytometry is a direct and established indicator of the underlying gene expression. nih.govharvard.edu Other research has utilized quantitative real-time PCR to measure transcripts in T cells responding to BDC2.5 mimotopes, confirming the utility of this method for gene expression analysis in this system. harvard.edu

The table below summarizes the key findings regarding the induction of Foxp3 expression in T cells stimulated with this compound.

Table 1: Induction of Foxp3 Expression by this compound

Experimental System Methodology Key Finding Citation
In vivo adoptive transfer Naive (Foxp3-) BDC2.5 CD4+ T cells were transferred into recipient mice, followed by administration of anti-DEC-205 antibody fused to mimotope 1040-63. Targeted delivery of mimotope 1040-63 to dendritic cells induced efficient conversion of naive BDC2.5 T cells into long-lived Foxp3+ regulatory T cells. nih.govsoc-bdr.org
In vitro co-culture Naive BDC2.5 T cells were co-cultured with dendritic cells pulsed with the anti-DEC-m63 fusion antibody. Dendritic cells presenting the 1040-63 mimotope effectively activated BDC2.5 T cells. nih.gov
In vivo functional analysis BDC2.5 T cells that converted to Foxp3+ Tregs were tracked over time in recipient mice. The induced Foxp3+ regulatory T cells were stable and long-lived. nih.gov

Theoretical Frameworks and Future Research Avenues

Conceptualization of Mimotope Design for Precision Immunomodulation in Research

The design of mimotopes like BDC2.5 Mimotope 1040-63 is rooted in the concept of precision immunomodulation, which aims to selectively target and modulate the activity of specific immune cells involved in the autoimmune process. pnas.org Mimotopes are engineered to be recognized by the T-cell receptors (TCRs) of autoreactive T cells, thereby influencing their function. nih.gov

The development of such peptides often involves:

Identifying key epitopes: Researchers first identify the specific epitopes on self-antigens that are recognized by pathogenic T cells. In the context of T1D, this involves pinpointing the segments of islet autoantigens that trigger the destructive immune response. nih.gov

Amino acid substitutions: The native peptide sequence is then modified by substituting specific amino acids. These substitutions can enhance the peptide's binding affinity to Major Histocompatibility Complex (MHC) molecules or alter its interaction with the TCR. nih.gov The goal is to create a mimotope that can either anergize (inactivate) or induce a regulatory phenotype in the target T cells. frontiersin.org

In vitro and in vivo testing: Potential mimotopes are rigorously tested in laboratory settings using T-cell clones and in animal models of the autoimmune disease to assess their efficacy and specificity. nih.govfrontiersin.org

The BDC2.5 mimotope, for example, was developed to be a strong agonist for the diabetogenic T-cell clone BDC2.5, allowing for detailed studies of the antigen presentation process to these specific T cells. eurogentec.comanaspec.com This precision allows researchers to dissect the molecular and cellular interactions that drive the autoimmune response.

Advancing Fundamental Understanding of Central and Peripheral Immunological Tolerance Mechanisms

The use of this compound and similar research tools provides a powerful lens through which to examine the fundamental mechanisms of immunological tolerance. The immune system employs two main strategies to prevent autoimmunity: central tolerance and peripheral tolerance. medicalresearchjournal.orgakadeum.com

Central Tolerance: This process occurs in the primary lymphoid organs (thymus for T cells and bone marrow for B cells) and is responsible for eliminating or inactivating lymphocytes that strongly recognize self-antigens. akadeum.comstemcell.comnih.gov However, this process is not perfect, and some autoreactive cells can escape to the periphery. medicalresearchjournal.org

Peripheral Tolerance: This second line of defense operates in the peripheral tissues and lymph nodes to control autoreactive lymphocytes that have escaped central tolerance. akadeum.comstemcell.com Mechanisms of peripheral tolerance include the induction of anergy (unresponsiveness) and the suppressive activity of regulatory T cells (Tregs). medicalresearchjournal.org

By studying how mimotopes like this compound interact with autoreactive T cells, researchers can gain insights into why these tolerance mechanisms fail in autoimmune diseases. For instance, studies can investigate whether the mimotope can reinstate peripheral tolerance by promoting the generation of Tregs or by inducing anergy in pathogenic T cells. nih.gov

Elucidating the Nuances of Antigen Presentation in Autoimmune Pathogenesis

Antigen presentation is a critical step in the initiation and propagation of autoimmune responses. mdpi.comnih.gov Antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, process and present self-antigens to T cells. begellhouse.com The nature of this presentation can determine whether the T-cell response is pathogenic or tolerogenic.

The this compound is instrumental in dissecting the intricacies of this process. eurogentec.com Research using this mimotope can address several key questions:

Dominant vs. Cryptic Epitopes: Self-antigens contain a hierarchy of epitopes. Dominant epitopes are readily processed and presented, and T cells recognizing them are typically deleted during central tolerance. nih.govbegellhouse.com Cryptic epitopes, on the other hand, are poorly processed under normal conditions, and T cells specific for them can escape tolerance. begellhouse.com Under inflammatory conditions, the presentation of these cryptic epitopes can be enhanced, leading to the activation of autoreactive T cells. begellhouse.com Mimotopes can be designed to mimic either dominant or cryptic epitopes to study their respective roles in autoimmunity.

Epitope Spreading: In many autoimmune diseases, the immune response can diversify over time to target additional epitopes on the same or different self-antigens, a phenomenon known as epitope spreading. mdpi.combegellhouse.com This can contribute to the chronicity and severity of the disease. mdpi.com By using specific mimotopes, researchers can track the initial T-cell response and investigate the mechanisms that lead to epitope spreading.

The Role of Different APCs: Different types of APCs may have distinct roles in the pathogenesis of autoimmunity. aai.org For example, B cells can be highly efficient APCs for their specific antigen. aai.org Studies utilizing this compound can help clarify the relative contributions of various APC populations in activating diabetogenic T cells.

Development of Novel Research Tools and Probes Based on this compound Specificity

The specificity of this compound for the BDC2.5 T-cell clone makes it a valuable building block for the development of novel research tools and probes. These tools can be used to further investigate the mechanisms of autoimmune diabetes and to explore potential therapeutic strategies.

Tool/ProbePotential Application in Autoimmunity Research
Fluorescently Labeled Mimotopes Tracking the migration and localization of autoreactive T cells in vivo. Visualizing the interaction between T cells and APCs.
MHC-Mimotope Tetramers Quantifying the number of antigen-specific T cells in blood and tissue samples. Isolating specific T-cell populations for further study.
Mimotope-Coupled Nanoparticles Investigating the potential of targeted therapies to deliver immunomodulatory agents directly to autoreactive T cells.
Mimotopes in Diagnostic Assays Developing assays to detect and monitor the presence of autoreactive T cells as biomarkers for disease activity. researchgate.net

These advanced tools can provide unprecedented spatial and temporal resolution in the study of autoimmune processes, paving the way for a more detailed understanding of the disease.

Unanswered Questions and Prospective Research Directions in Mimotope Biology and Autoimmunity Research

Despite significant progress, many questions in the fields of mimotope biology and autoimmunity remain unanswered. ki.sejhu.edu The use of specific tools like this compound will be crucial in addressing these challenges.

Future research directions include:

The precise mechanisms of mimotope-induced tolerance: While mimotopes can induce tolerance, the exact molecular and cellular pathways involved are not fully understood. nih.gov Further research is needed to determine how they influence T-cell signaling, differentiation, and function.

The role of the microbiome: There is growing evidence that the gut microbiome can influence the development of autoimmune diseases. nih.gov Future studies could investigate whether microbial antigens can mimic self-epitopes (molecular mimicry) and how this might impact the response to therapeutic mimotopes. nih.gov

Translating mimotope therapies to the clinic: While promising in preclinical models, the translation of mimotope-based therapies to human patients presents several hurdles. nih.gov Research needs to focus on optimizing delivery methods, ensuring long-term efficacy, and minimizing potential off-target effects. nih.gov

Personalized medicine approaches: Autoimmune diseases are often heterogeneous, with different patients exhibiting different immune responses. nih.gov The development of personalized mimotope therapies, potentially based on a patient's specific HLA type and autoreactive T-cell repertoire, could lead to more effective treatments. nih.gov

The continued investigation of this compound and the development of related research tools will undoubtedly contribute to a deeper understanding of autoimmune pathogenesis and accelerate the development of novel, targeted therapies for diseases like type 1 diabetes.

Q & A

Q. Q1. What is the molecular and functional role of BDC2.5 Mimotope 1040-63 in T1D pathogenesis?

Methodological Answer: this compound (CAS: 329696-53-9) is a synthetic peptide (sequence: YVRPLWVRME) that mimics the antigenic epitope recognized by the BDC2.5 T-cell receptor (TCR) in non-obese diabetic (NOD) mice. It is critical for studying autoimmune destruction of pancreatic β-cells by CD4+ T cells. To validate its role:

  • Use in vitro T-cell activation assays (e.g., cytokine secretion or proliferation) with BDC2.5 TCR transgenic T cells .
  • Pair with I-Ag7 MHC class II tetramers to confirm TCR-peptide-MHC binding specificity .
  • Reference structural data (e.g., molecular weight: 1348.61 Da; isoelectric point: 12.51) for experimental reproducibility .

Q. Q2. How does this compound differ from other mimotopes (e.g., 1040-31) in T1D research?

Methodological Answer: Comparative studies should focus on:

  • Sequence variations : 1040-63 (YVRPLWVRME) vs. 1040-31 (RTRPLWVRME) .
  • Functional assays : Measure differences in TCR activation thresholds using flow cytometry to assess CD44/CD62L expression post-stimulation .
  • In vivo models : Compare diabetes incidence in NOD mice treated with each mimotope via adoptive transfer experiments .

Advanced Research Questions

Q. Q3. How can conflicting data on thymic selection of BDC2.5 TCR+ T cells in NOD vs. B6.H2g7 mice be resolved?

Methodological Answer: Contradictions arise from genetic background differences (e.g., NOD vs. B6.H2g7) influencing thymic negative selection . To address this:

  • Use tetO-BDCmi mice for controlled peptide expression in thymic epithelial cells .
  • Perform single-cell RNA sequencing of CD4+ T cells to identify transcriptional signatures (e.g., NK cell-like genes) associated with clonal deletion vs. escape .
  • Validate findings with BDC2.5/Bg7 fetal thymic organ cultures (FTOCs) under varying peptide concentrations .

Q. Q4. What experimental designs optimize the use of this compound in adoptive transfer models?

Methodological Answer: Key considerations include:

  • Dose titration : Test 1–100 µg/mL peptide in complete Freund’s adjuvant to balance autoimmune activation and toxicity .
  • Timing : Administer mimotope at 4–6 weeks of age in NOD mice to coincide with endogenous T-cell maturation .
  • Controls : Include GPI282-294 (non-diabetogenic peptide) and MHC class II-deficient mice to isolate mimotope-specific effects .

Q. Q5. How can researchers address low reproducibility in TCR-pMHC binding assays with this compound?

Methodological Answer: Common pitfalls and solutions:

  • Peptide purity : Confirm >95% purity via HPLC and mass spectrometry; store at –80°C to prevent degradation .
  • MHC stabilization : Use UV-mediated peptide exchange for I-Ag7 tetramer generation to improve binding efficiency .
  • Data normalization : Include internal controls (e.g., OT-II TCR for non-specific binding) and report EC50 values for TCR affinity comparisons .

Data Analysis and Reporting

Q. Q6. What statistical methods are appropriate for analyzing this compound-induced T-cell responses?

Methodological Answer:

  • Flow cytometry : Use non-parametric tests (Mann-Whitney U) for cytokine+ T-cell frequencies due to non-normal distributions .
  • Survival curves : Apply log-rank tests for diabetes incidence data in longitudinal studies .
  • Transcriptomics : Pair DESeq2 for differential gene expression with pathway enrichment tools (e.g., DAVID) to identify TCR signaling networks .

Q. Q7. How should researchers document experimental protocols for peer review?

Methodological Answer: Follow journal guidelines (e.g., Medicinal Chemistry Research):

  • Supplemental Materials : Include raw flow cytometry files, peptide synthesis protocols, and statistical code .
  • Compound characterization : Report exact mass (1347.71 Da), extinction coefficient (6990 M⁻¹cm⁻¹), and storage conditions (–80°C in lyophilized form) .
  • Ethics compliance : For in vivo studies, detail IACUC approval and humane endpoints in appendices .

Handling Contradictory Evidence

Q. Q8. Why do some studies report CD8+ T-cell involvement in this compound responses despite its MHC class II restriction?

Methodological Answer: This anomaly may arise from:

  • Cross-presentation : Test dendritic cell-mediated MHC class I presentation using B2m⁻/⁻ mice .
  • Innate-like T cells : Characterize CD8+ T cells in pancreatic infiltrates via scRNA-seq for NK cell markers (e.g., Granzyme B, CD44hi) .
  • Genetic background : Compare NOD vs. B6.H2g7 strains to isolate MHC haplotype effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.